4-chloro-3-(piperidin-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide
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Overview
Description
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a piperidinylsulfonyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chloro substituent at the 4-position.
Introduction of the Piperidinylsulfonyl Group: The next step involves the sulfonylation of the benzamide core with piperidine sulfonyl chloride under basic conditions to form the piperidinylsulfonyl derivative.
Attachment of the Triazole Ring: The final step involves the coupling of the piperidinylsulfonyl benzamide with a triazole derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide
- 4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide
Uniqueness
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide is unique due to the presence of the piperidinylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C14H16ClN5O3S |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-chloro-3-piperidin-1-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C14H16ClN5O3S/c15-11-5-4-10(13(21)18-14-16-9-17-19-14)8-12(11)24(22,23)20-6-2-1-3-7-20/h4-5,8-9H,1-3,6-7H2,(H2,16,17,18,19,21) |
InChI Key |
UQSOWZUNMVMNPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=NN3)Cl |
Origin of Product |
United States |
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